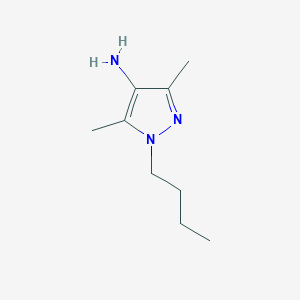

1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

1-butyl-3,5-dimethylpyrazol-4-amine |

InChI |

InChI=1S/C9H17N3/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6,10H2,1-3H3 |

InChI Key |

ROFIHMHYIOPHTB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C(=N1)C)N)C |

Origin of Product |

United States |

Foundational & Exploratory

A Guide to the Crystal Structure Analysis of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine: A Key to Unlocking its Therapeutic Potential

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The novel compound, 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine, represents a promising candidate for further investigation within drug discovery programs. A definitive understanding of its three-dimensional structure is paramount to elucidating its structure-activity relationship (SAR) and optimizing its potential as a therapeutic agent. This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete crystal structure analysis of this target compound. While the crystal structure of this specific molecule is not yet publicly available, this guide presents a robust, self-validating workflow designed to yield high-quality crystallographic data, enabling researchers to confidently determine its atomic arrangement and intermolecular interactions.

Introduction: The Significance of Pyrazoles and Structural Analysis

Pyrazoles are five-membered heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] The functionalization of the pyrazole ring system allows for the fine-tuning of its pharmacological profile. The title compound, this compound, possesses key structural features—an N-butyl group, two methyl groups, and an amino group—that can significantly influence its binding affinity to biological targets.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining the three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is critical for understanding a compound's physical and chemical properties. For drug development professionals, this information is invaluable for computational modeling, rational drug design, and patent protection.

Synthesis of this compound

The synthesis of N-alkylated pyrazole derivatives is well-documented. A reliable route to the title compound can be adapted from established protocols for similar structures. The proposed synthetic pathway involves a multi-step process starting from readily available starting materials.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole

-

To a solution of 3-methyl-2,4-pentanedione (1 equivalent) in ethanol, add butylhydrazine (1 equivalent) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Butyl-3,5-dimethyl-1H-pyrazole.

Step 2: Nitration to 1-Butyl-3,5-dimethyl-4-nitro-1H-pyrazole

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

-

Slowly add 1-Butyl-3,5-dimethyl-1H-pyrazole to the cooled acid mixture with constant stirring, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1-Butyl-3,5-dimethyl-4-nitro-1H-pyrazole, which can be purified by recrystallization.

Step 3: Reduction to this compound

-

Dissolve the 1-Butyl-3,5-dimethyl-4-nitro-1H-pyrazole in ethanol.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

If using SnCl₂, quench the reaction by making the solution basic with sodium hydroxide and extract the product with an organic solvent.

-

If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Crystallization: The Gateway to High-Quality Diffraction Data

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure determination. A systematic approach to screening various crystallization conditions is crucial for success.

Crystallization Solvent Screening

The choice of solvent is critical. An ideal solvent will dissolve the compound when heated and allow it to slowly precipitate as well-formed crystals upon cooling. A preliminary screening of solvents with varying polarities is recommended.

| Solvent Class | Examples | Rationale |

| Protic Solvents | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding, which may aid in forming an ordered crystal lattice. |

| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate | Offer a range of polarities without hydrogen bond donation. |

| Aprotic Nonpolar | Toluene, Hexane, Dichloromethane | Useful for less polar compounds or as anti-solvents. |

| Mixed Solvents | Dichloromethane/Hexane, Ethanol/Water | Allows for fine-tuning of the solvent polarity to control solubility and crystal growth. |

Crystallization Techniques

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent in a vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment.

-

-

Slow Cooling:

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer to promote crystallization.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant solution (an anti-solvent).

-

Sitting Drop: A drop of the concentrated solution is placed in a well, which is then sealed in a larger chamber containing the precipitant solution.

-

The solvent from the drop slowly diffuses into the reservoir, leading to supersaturation and crystal growth.

-

-

Anti-Solvent Diffusion:

-

Dissolve the compound in a "good" solvent.

-

Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble) on top of the solution.

-

Crystals may form at the interface of the two solvents as they slowly mix.

-

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis to determine the crystal structure.

Experimental Workflow for SC-XRD

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for SC-XRD

-

Crystal Mounting:

-

Select a well-formed single crystal (typically 0.1-0.3 mm in size) under a microscope.

-

Mount the crystal on a cryo-loop or a glass fiber using a suitable cryo-protectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

-

Data Collection:

-

Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a modern detector (e.g., CCD or CMOS).

-

Perform a preliminary screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of omega (ω) and phi (φ) scans.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities using software such as SAINT or XDS.

-

Apply corrections for absorption effects using a multi-scan absorption correction program like SADABS.

-

Determine the space group and solve the structure using direct methods or Patterson methods with software such as SHELXT or SIR.

-

-

Structure Refinement:

-

Refine the structural model against the experimental data using a full-matrix least-squares program like SHELXL.

-

Locate and refine the positions of all non-hydrogen atoms anisotropically.

-

Identify hydrogen atoms from the difference Fourier map or place them in calculated positions and refine them using a riding model.

-

-

Validation and Analysis:

-

Validate the final structure using software like PLATON or the IUCr's checkCIF service to ensure the model is chemically reasonable and fits the data well.

-

Analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.

-

Investigate intermolecular interactions such as hydrogen bonds and π-π stacking.

-

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known crystal structures of similar pyrazole derivatives, we can anticipate several key features in the crystal structure of this compound.

Anticipated Molecular Structure

Caption: Anticipated molecular structure of this compound.

Expected Crystallographic Data

The following table presents hypothetical but plausible crystallographic data for the title compound, based on data from structurally related molecules.

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10-15 |

| b (Å) | 8-12 |

| c (Å) | 15-20 |

| β (°) (if monoclinic) | 95-105 |

| Volume (ų) | 1500-2500 |

| Z (molecules/cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.1-1.3 |

| R-factor (R1) | < 0.05 |

| wR2 (all data) | < 0.15 |

| Goodness-of-fit (S) | ~1.0 |

Potential Intermolecular Interactions

The presence of the 4-amino group is expected to be a dominant factor in the crystal packing, leading to the formation of robust hydrogen bonding networks.

-

N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor, and the pyrazole nitrogen atoms can act as acceptors. This could lead to the formation of dimers, chains, or more complex 2D or 3D networks.

-

van der Waals Interactions: The butyl group and methyl groups will participate in van der Waals interactions, influencing the overall packing efficiency. The flexibility of the butyl chain may lead to conformational disorder in the crystal structure.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a definitive three-dimensional structure of this novel compound. This crucial information will empower drug development professionals to understand its structure-activity relationships, guide further optimization of its properties, and ultimately unlock its full therapeutic potential. The methodologies described herein are grounded in established crystallographic principles and best practices, ensuring a high probability of success in the structural elucidation of this and other new chemical entities.

References

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray structure of pyrazole 11a (anisotropic displacement parameters drawn at the 50 % probability level). Retrieved from [Link]

-

PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

PMC. (n.d.). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Retrieved from [Link]

-

PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]

-

PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocol for 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine from acetylacetone

An Application Note and Detailed Protocol for the Multi-Step Synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine

Authored by: A Senior Application Scientist

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1] The this compound scaffold, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecules, including kinase inhibitors and other targeted therapeutics. This application note provides a comprehensive, three-step synthesis protocol for this valuable building block, starting from the readily available precursor, acetylacetone.

The synthetic strategy is rooted in fundamental and well-established organic chemistry transformations:

-

Knorr Pyrazole Synthesis: The initial step involves the cyclocondensation of a β-diketone (acetylacetone) with a substituted hydrazine (butylhydrazine) to construct the pyrazole core.[2]

-

Electrophilic Nitration: The pyrazole ring is then functionalized at the C4 position via electrophilic aromatic substitution using a standard nitrating mixture.

-

Nitro Group Reduction: Finally, the 4-nitro group is reduced to the target primary amine, yielding the desired product.

This guide is designed for researchers and scientists in drug development. It moves beyond a simple recitation of steps to explain the underlying principles, justify experimental choices, and emphasize the critical safety protocols required for a successful and safe synthesis.

Overall Reaction Scheme

Caption: Overall Synthesis Pathway

Part 1: Synthesis of 1-Butyl-3,5-dimethyl-1H-pyrazole (Intermediate 1)

Principle and Mechanism

This reaction is a classic example of the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.

Caption: Knorr Pyrazole Synthesis Workflow

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| Acetylacetone (2,4-pentanedione) | 100.12 | 10.0 g (10.3 mL) | 99.9 | 1.0 |

| Butylhydrazine hydrochloride | 124.61 | 13.7 g | 110.0 | 1.1 |

| Sodium Hydroxide | 40.00 | 4.4 g | 110.0 | 1.1 |

| Ethanol (95%) | - | 150 mL | - | - |

| Ethyl Acetate | - | 100 mL | - | - |

| Saturated NaCl solution (Brine) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - | - |

-

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, vacuum distillation apparatus.

Detailed Experimental Protocol

-

Preparation of Butylhydrazine Free Base: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (4.4 g) in 50 mL of water. To this solution, add butylhydrazine hydrochloride (13.7 g). Stir the mixture for 15 minutes at room temperature. The free butylhydrazine will form a separate organic layer.

-

Reaction Setup: Add 100 mL of ethanol to the flask. The mixture may become more homogeneous. Attach a reflux condenser to the flask.

-

Addition of Acetylacetone: While stirring, add acetylacetone (10.3 mL) dropwise to the mixture at room temperature over 10-15 minutes. An initial mild exotherm may be observed.

-

Reaction: Heat the mixture to reflux using a heating mantle and stir for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 4:1 Hexane/Ethyl Acetate).

-

Work-up: After cooling to room temperature, remove the ethanol using a rotary evaporator. Add 100 mL of deionized water to the residue and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by vacuum distillation to obtain 1-butyl-3,5-dimethyl-1H-pyrazole as a colorless to pale yellow oil.

-

Expected Yield: 12.5 - 14.2 g (75-85%).

-

Part 2: Synthesis of 1-Butyl-3,5-dimethyl-4-nitro-1H-pyrazole (Intermediate 2)

Principle and Mechanism

The pyrazole ring is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. The C4 position is electronically activated and sterically accessible for substitution. This step utilizes a classic nitrating mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[3]

Critical Safety Precautions

-

Corrosive Reagents: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[4][5] Always handle them inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).

-

Exothermic Reaction: The reaction is highly exothermic. Maintain strict temperature control by performing the addition of the nitrating mixture slowly and using an ice/salt bath. A runaway reaction can lead to vigorous decomposition and release of toxic nitrogen oxide gases.

-

Quenching: Always quench the reaction by pouring the acidic mixture slowly over crushed ice. Never add water to the concentrated acid mixture.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| Intermediate 1 | 152.24 | 10.0 g | 65.7 | 1.0 |

| Sulfuric Acid (conc., 98%) | 98.08 | 30 mL | - | - |

| Nitric Acid (conc., 70%) | 63.01 | 6.0 mL | - | - |

| Dichloromethane (DCM) | - | 150 mL | - | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - | - |

-

Equipment: 250 mL round-bottom flask, dropping funnel, magnetic stirrer, ice/salt bath, thermometer, separatory funnel, rotary evaporator.

Detailed Experimental Protocol

-

Reaction Setup: Place Intermediate 1 (10.0 g) in a 250 mL round-bottom flask and cool it to 0 °C in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (30 mL) to the flask with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (6.0 mL) to concentrated sulfuric acid (10 mL) pre-cooled to 0 °C.

-

Nitration: Add the prepared nitrating mixture dropwise from a dropping funnel to the solution of Intermediate 1 over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture onto ~200 g of crushed ice in a large beaker with stirring. A precipitate should form.

-

Work-up: Allow the ice to melt completely. If the product solidifies, collect it by vacuum filtration. If it remains oily, transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous slurry with dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and carefully wash with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to afford 1-butyl-3,5-dimethyl-4-nitro-1H-pyrazole as a pale yellow solid.

-

Expected Yield: 10.5 - 11.8 g (81-90%).

-

Part 3: Synthesis of this compound (Target Molecule)

Principle and Mechanism

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. This protocol employs tin(II) chloride dihydrate in concentrated hydrochloric acid, a classic and robust method known as the Bechamp reduction. SnCl₂ acts as the reducing agent, transferring electrons to the nitro group in a stepwise process, ultimately forming the amine. The reaction is performed in an acidic medium, yielding the ammonium salt of the product, which is then neutralized with a base to liberate the free amine.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| Intermediate 2 | 197.23 | 10.0 g | 50.7 | 1.0 |

| Tin(II) Chloride Dihydrate | 225.63 | 34.3 g | 152.1 | 3.0 |

| Hydrochloric Acid (conc., 37%) | 36.46 | 50 mL | - | - |

| Sodium Hydroxide (50% w/v aq.) | 40.00 | ~70 mL | - | - |

| Diethyl Ether | - | 200 mL | - | - |

-

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, separatory funnel, rotary evaporator.

Detailed Experimental Protocol

-

Reaction Setup: To a 500 mL round-bottom flask, add Intermediate 2 (10.0 g) and tin(II) chloride dihydrate (34.3 g).

-

Acid Addition: Carefully add concentrated hydrochloric acid (50 mL). The mixture will become a slurry.

-

Reduction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 2 hours. The solid should gradually dissolve, and the yellow color should fade. Monitor the reaction by TLC until the starting material is consumed.

-

Cooling: Cool the reaction mixture to room temperature and then further in an ice bath.

-

Neutralization: Slowly and carefully add 50% aqueous sodium hydroxide solution to the cooled mixture with vigorous stirring. This is a highly exothermic and potentially hazardous step. A thick, white precipitate of tin hydroxides will form. Continue adding base until the solution is strongly alkaline (pH > 12, check with pH paper).

-

Filtration: Filter the slurry through a pad of Celite® in a Buchner funnel to remove the tin salts. Wash the filter cake thoroughly with diethyl ether (3 x 30 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine all organic layers and wash with brine (1 x 50 mL). Dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purification: The resulting solid can be recrystallized from hexanes to yield this compound as a white to off-white crystalline solid.

-

Expected Yield: 6.8 - 7.6 g (80-90%).

-

References

-

ResearchGate. Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine hydrate (1b). Retrieved from ResearchGate. [Link]

-

Organic Syntheses. 3,5-dimethylpyrazole. Retrieved from Organic Syntheses. [Link]

-

PMC. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Retrieved from PMC. [Link]

-

ResearchGate. (A) The schematic for synthesis of pyrazole derivatives. Retrieved from ResearchGate. [Link]

-

PubChem. Butylhydrazine. Retrieved from PubChem. [Link]

-

Columbus Chemical. Sulfuric Acid / Nitric Acid 98.8 : 1.2 - Safety Data Sheet. Retrieved from Columbus Chemical. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from MDPI. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from Chemos. [Link]

-

PubChem. tert-Butylhydrazine monohydrochloride. Retrieved from PubChem. [Link]

-

VelocityEHS. Nitric Acid Safety Tips & Health Hazards. Retrieved from VelocityEHS. [Link]

-

Carl ROTH. Safety Data Sheet: Nitric acid. Retrieved from Carl ROTH. [Link]

-

Dartmouth College Environmental Health and Safety. Dartmouth College Guidelines for Safe Use of Nitric Acid. Retrieved from Dartmouth College. [Link]

-

SciSpace. A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds. Retrieved from SciSpace. [Link]

-

Arkivoc. Recent developments in aminopyrazole chemistry. Retrieved from Arkivoc. [Link]

-

Semantic Scholar. Direct nitration of five membered heterocycles. Retrieved from Semantic Scholar. [Link]

Sources

- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. columbuschemical.com [columbuschemical.com]

- 5. carlroth.com [carlroth.com]

Application Notes and Protocols: Synthesis and Application of Schiff Bases Derived from 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of novel Schiff bases derived from 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine. This document is intended to equip researchers in medicinal chemistry, materials science, and catalysis with the necessary protocols and theoretical understanding to leverage this versatile chemical scaffold.

Introduction: The Significance of Pyrazole-Containing Schiff Bases

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1][2] They are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[2][3] The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, which is a prominent structural motif in a vast array of pharmacologically active compounds.[4][5] The amalgamation of the pyrazole nucleus with the Schiff base linker creates a molecular framework with significant potential in drug discovery and coordination chemistry.[4][6][7]

The incorporation of the this compound scaffold offers several advantages:

-

Enhanced Lipophilicity: The butyl group increases the molecule's lipophilicity, potentially improving its membrane permeability and oral bioavailability.

-

Modulated Electronic Properties: The methyl groups on the pyrazole ring can influence the electronic environment of the imine nitrogen, thereby tuning the compound's reactivity and coordination properties.

-

Structural Versatility: The primary amine group serves as a versatile handle for the introduction of a wide range of carbonyl-containing moieties, allowing for the generation of diverse chemical libraries for biological screening.

This guide will detail the synthetic protocol for preparing Schiff bases from this compound, their rigorous characterization, and an overview of their potential applications, particularly in the realm of medicinal chemistry.

Reaction Mechanism: The Chemistry of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[1][3]

-

Dehydration: The hemiaminal intermediate is typically unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water), which is subsequently eliminated to form the stable carbon-nitrogen double bond of the imine.[1][3]

Figure 1: General mechanism of Schiff base formation.

Experimental Protocols

General Considerations

-

All reagents should be of analytical grade and used as received unless otherwise specified.

-

Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification of the final products is typically achieved by recrystallization or column chromatography.

Protocol 1: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol describes the synthesis of 2-(((1-butyl-3,5-dimethyl-1H-pyrazol-4-yl)imino)methyl)phenol, a representative Schiff base.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) or Volume (mL) |

| This compound | 181.28 | 5.0 | 0.906 g |

| Salicylaldehyde | 122.12 | 5.0 | 0.611 g (0.52 mL) |

| Ethanol (Absolute) | - | - | 20 mL |

| Glacial Acetic Acid | - | - | 2-3 drops |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.906 g, 5.0 mmol) and absolute ethanol (10 mL). Stir the mixture until the amine is completely dissolved.

-

Add salicylaldehyde (0.611 g, 5.0 mmol) to the solution, followed by the addition of 2-3 drops of glacial acetic acid as a catalyst.

-

The reaction mixture is then heated to reflux for 3-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

-

After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), the reaction mixture is cooled to room temperature.

-

The precipitated solid product is collected by vacuum filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven at 50 °C.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.

Figure 2: Experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Base

The structure of the synthesized Schiff base should be confirmed using a combination of spectroscopic techniques.

| Technique | Key Features and Expected Observations |

| FT-IR Spectroscopy | - Appearance of a strong absorption band in the region of 1600-1630 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration.[8] - Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. |

| ¹H NMR Spectroscopy | - A characteristic singlet in the region of δ 8.0-9.0 ppm corresponding to the azomethine proton (-CH=N-).[9][10] - Signals corresponding to the butyl, methyl, and aromatic protons. The integration of these signals should be consistent with the proposed structure. |

| ¹³C NMR Spectroscopy | - A signal in the region of δ 160-170 ppm attributed to the azomethine carbon (-C=N-).[9] - Signals for the carbons of the pyrazole ring, the butyl group, the methyl groups, and the aromatic ring. |

| Mass Spectrometry | - The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base. |

Applications in Drug Development and Beyond

Pyrazole-based Schiff bases are recognized for their broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[7]

-

Antimicrobial Agents: Many pyrazole Schiff base derivatives have demonstrated potent activity against various strains of bacteria and fungi.[6][11] The imine linkage is often crucial for their antimicrobial action.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of pyrazole-based Schiff bases against various cancer cell lines.[10][12] They can induce apoptosis and inhibit cell proliferation through various mechanisms.

-

Antimalarial and Antiviral Properties: The versatile pyrazole scaffold has been explored for the development of novel antimalarial and antiviral agents.[4][5]

-

Enzyme Inhibition: These compounds have shown potential as inhibitors of various enzymes, including α-amylase and acetylcholinesterase, suggesting their utility in the management of diabetes and Alzheimer's disease, respectively.[7][12]

-

Coordination Chemistry and Catalysis: The nitrogen atom of the imine group and the nitrogen atoms of the pyrazole ring can act as donor atoms, allowing these Schiff bases to form stable complexes with various metal ions.[13][14] These metal complexes have applications in catalysis and materials science.[15]

Conclusion

The synthesis of Schiff bases from this compound offers a straightforward and efficient route to a diverse range of compounds with significant potential in medicinal chemistry and materials science. The protocols and characterization data provided in these application notes serve as a valuable resource for researchers seeking to explore the chemical and biological properties of this promising class of molecules. The inherent versatility of the pyrazole-Schiff base scaffold ensures its continued importance in the development of novel therapeutic agents and functional materials.

References

-

Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Jee, S. (n.d.). Chemistry Schiff Bases. Sathee. Retrieved February 13, 2026, from [Link]

-

Sultana, R., Ali, A., Khan, A. U., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics, 41(23), 13724-13751. [Link]

-

Singh, P., Singh, P., Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 15(1), 1-15. [Link]

-

Sultana, R., Ali, A., Khan, A. U., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics, 41(23), 13724-13751. [Link]

-

Hossain, M. S., Roy, P. K., Zakaria, C. M., & Zahan, M. K. E. (n.d.). Mechanism of formation Schiff base. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Wikipedia. (n.d.). Schiff base. Retrieved February 13, 2026, from [Link]

-

Sultana, R., Ali, A., Khan, A. U., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. [Link]

-

Ahmad, I., Ahmad, S., & Ahmad, A. (2020). Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru-NO core. Journal of the Iranian Chemical Society, 17(10), 2569-2580. [Link]

-

BYJU'S. (2020, July 9). Synthesis of Schiff Bases. Retrieved February 13, 2026, from [Link]

-

Alkahtani, H. M., Mabkhot, Y. N., Al-Majid, A. M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules, 28(20), 7118. [Link]

-

Singh, P., Singh, P., Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances, 15(1), 1-15. [Link]

-

Alkahtani, H. M., Mabkhot, Y. N., Al-Majid, A. M., et al. (2023). The pharmacological activities of Schiff bases 1–4, the pyrazole... ResearchGate. Retrieved February 13, 2026, from [Link]

-

A SHORT REVIEW OF BIOLOGICAL AND NON-BIOLOGICAL APPLICATIONS OF PYRAZOLE BASED-SCHIFF BASES. (n.d.). Retrieved February 13, 2026, from [Link]

-

What are the conditions used for schiff base reaction? (2015, January 31). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Alkahtani, H. M., Mabkhot, Y. N., Al-Majid, A. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Pharmaceuticals, 17(5), 655. [Link]

-

Synthesis of Pyrazole fused Schiff base derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

ARTICLE. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]

-

Singh, P., Singh, P., Kumar, A., et al. (2025). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances, 15(1), 1-15. [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. (n.d.). JOCPR. Retrieved February 13, 2026, from [Link]

-

The synthesis of starting materials (1a–d, 3 and 4) and the structure of (2 and 5). (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Silva, T. M., et al. (2019). New Cu(II) complexes with pyrazolyl derived Schiff base ligands: Synthesis and biological evaluation. Journal of Inorganic Biochemistry, 194, 110-121. [Link]

-

Abu-Surrah, A. S., et al. (2010). New palladium(II) complexes bearing pyrazole-based Schiff base ligands: Synthesis, characterization and cytotoxicity. European Journal of Medicinal Chemistry, 45(2), 471-475. [Link]

-

Uivarosi, V. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Molecules, 27(20), 6848. [Link]

-

Priya, M. J., et al. (2022). New pyrazole-based Schiff base ligand and its Ni(ii) and Co(iii) complexes as antibacterial and anticancer agents: Synthesis, characterization, and molecular docking studies. Journal of Molecular Structure, 1264, 133269. [Link]

-

(PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. (2020, July 6). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

- 1. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]

- 2. byjus.com [byjus.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Schiff base - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

Applications of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine in pharmaceutical research

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 1152839-13-8) as a privileged building block for synthesizing bioactive heterocycles.[1]

Executive Summary & Chemical Significance

This compound is a versatile heterocyclic amine distinct from generic anilines due to its electron-rich pyrazole core and specific N1-substitution.[1] In modern pharmaceutical research, this compound serves as a critical "bioisostere" and "scaffold hopper," primarily used to construct:

-

ATP-Competitive Kinase Inhibitors: The 4-amino-pyrazole motif mimics the adenine ring of ATP, allowing for hydrogen bonding with the hinge region of kinases (e.g., CDKs, Aurora kinases).[1]

-

GPCR Antagonists: The N1-butyl group provides a hydrophobic anchor often required for allosteric binding pockets (e.g., CRF1 receptors).[1]

-

Fused Heterocycles: It acts as a dinucleophile precursor for synthesizing pyrazolo[1,5-a]pyrimidines, a class of drugs known for sedative and anxiolytic properties (e.g., Zaleplon analogs).[1]

Key Physicochemical Properties

| Property | Value | Relevance to Protocol |

| Appearance | Off-white to pale yellow solid | Visual purity check (darkening indicates oxidation). |

| Solubility | DMSO, MeOH, DCM, EtOAc | Compatible with standard organic synthesis & biological assays.[1] |

| Basicity (pKa) | ~4.0 - 5.0 (Conjugate acid) | Less basic than aliphatic amines; requires efficient coupling agents (e.g., HATU) or acid chlorides.[1] |

| Nucleophilicity | Moderate | C4-amine is the primary reactive site; N2 is sterically hindered and less reactive. |

Strategic Application: The "Adenine Mimic" Workflow

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

Figure 1: Divergent synthetic pathways transforming the aminopyrazole core into high-value pharmaceutical libraries.[1]

Protocol A: High-Throughput Amide Library Synthesis

Objective: To synthesize a library of N-(1-butyl-3,5-dimethyl-1H-pyrazol-4-yl)amides for Structure-Activity Relationship (SAR) profiling against kinase targets.

Rationale: The 4-amino group is electronically coupled to the pyrazole ring, reducing its nucleophilicity compared to alkyl amines.[1] Standard EDC couplings often fail or proceed slowly.[1] This protocol uses HATU for rapid, high-yield activation.[1]

Materials

-

Substrate: this compound (1.0 equiv).

-

Reagents: Diverse Carboxylic Acids (1.2 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv).[1]

-

Solvent: Anhydrous DMF.[1]

Step-by-Step Methodology

-

Activation: In a reaction vial, dissolve the carboxylic acid (0.6 mmol) in anhydrous DMF (2 mL). Add HATU (0.75 mmol) and DIPEA (1.5 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

-

Addition: Add this compound (0.5 mmol) dissolved in DMF (1 mL) to the activated ester mixture.

-

Reaction:

-

Work-up (Parallel Format):

-

Purification: Flash chromatography (Gradient: 0–5% MeOH in DCM).

Expected Outcome: Yields typically range from 75–95%. The product should be analyzed via LC-MS (ESI+) looking for [M+H]⁺ = MW(Acid) + 167 - 18.[1]

Protocol B: Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: To construct a fused bicyclic system (scaffold hopping from quinolines/isoquinolines). Mechanism: The exocyclic amine (C4-NH2) and the endocyclic nitrogen (N2) act as a 1,3-dinucleophile, reacting with 1,3-electrophiles (e.g., acetylacetone or malondialdehyde derivatives).[1]

Materials

-

Substrate: this compound (1.0 equiv).

-

Cyclizing Agent: Acetylacetone (or 1,3-dicarbonyl derivative) (1.2 equiv).[1]

-

Catalyst: Glacial Acetic Acid (solvent/catalyst).[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (1.0 mmol) in Glacial Acetic Acid (5 mL).

-

Condensation: Add Acetylacetone (1.2 mmol) dropwise.

-

Reflux: Heat the mixture to reflux (118°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (50% EtOAc/Hexanes).[1] The starting amine spot (polar) should disappear, replaced by a less polar fluorescent spot.

-

-

Isolation:

-

Recrystallization: Recrystallize from EtOH/Water if necessary.

Data Interpretation:

-

NMR Validation: Look for the disappearance of the broad NH2 signal (~3.0–5.0 ppm) and the appearance of a new aromatic proton signal from the newly formed pyrimidine ring (if using malondialdehyde) or methyl groups (if using acetylacetone).[1]

Quality Control & Storage

-

Storage: Store the neat amine at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aminopyrazoles can oxidize to form azo-dimers (brown discoloration) upon prolonged air exposure.[1]

-

Safety: Irritant.[1] Wear gloves and safety glasses.[1] Avoid inhalation of dust.[1]

-

Analytical Standard:

References

-

Compound Identity & Properties

-

Synthetic Methodology (Amide Coupling)

-

Synthetic Methodology (Pyrazolo-pyrimidines)

-

Kinase Inhibitor Design (Scaffold Relevance)

Sources

Technical Guide: Diazotization of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine

Strategic Overview

The diazotization of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine is a critical gateway transformation in the synthesis of functionalized pyrazoles. The resulting diazonium species serves as a versatile electrophilic intermediate for Sandmeyer reactions (halogenation, cyanation), azo coupling (dye synthesis), and reduction to hydrazines.

While 4-aminopyrazoles are structurally distinct from anilines, their diazotization follows similar mechanistic principles but requires specific attention to solubility and ring stability . The 3,5-dimethyl substitution pattern provides steric protection and electronic stabilization, making the 4-diazonium salt relatively stable compared to unsubstituted analogs. However, the lipophilic N-butyl chain necessitates careful solvent selection to ensure homogeneity during the nitrosation step.

Key Applications

-

Sandmeyer Transformations: Conversion to 4-chloro, 4-bromo, or 4-iodo derivatives (precursors for cross-coupling).

-

Azo Dyes: Coupling with activated aromatics (phenols, naphthols) for chromophore development.

-

Heterocyclic Synthesis: Precursors for fused ring systems (e.g., pyrazolo[4,3-d]pyrimidines).

Reaction Mechanism & Critical Control Points

The transformation proceeds via the reaction of the primary amine with a nitrosonium source (generated in situ), followed by dehydration to the diazonium salt.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway from amine to diazonium salt.[1] The dehydration step is acid-catalyzed and irreversible.

Critical Control Points (CCP)

-

Temperature (0–5 °C): Essential to prevent the decomposition of the diazonium salt into a phenol (via hydrolysis) or thermal explosion.

-

Acid Stoichiometry (>2.5 eq): Sufficient acid is required to:

-

Solubilize the amine (salt formation).

-

Generate the nitrosonium ion (

). -

Prevent the formation of triazenes (coupling of diazonium with unreacted amine).

-

-

Nitrite Addition Rate: Must be slow to avoid local heating and

gas evolution.

Experimental Protocols

Method A: Classical Aqueous Diazotization (Standard)

Best for: Large-scale synthesis, downstream aqueous coupling, or Sandmeyer reactions.

Reagents:

-

This compound (1.0 eq)

-

Hydrochloric Acid (conc. 37%, 3.0–4.0 eq) or Sulfuric Acid (50%)

-

Sodium Nitrite (

, 1.05–1.1 eq) -

Solvent: Water (or Water/Acetic Acid 1:1 if solubility is poor)

-

Quencher: Urea or Sulfamic Acid

Procedure:

| Step | Action | Technical Rationale |

| 1. Salt Formation | Suspend the amine in water (approx. 5–10 mL/g). Add conc. HCl dropwise with stirring. | Converts the free base to the soluble hydrochloride salt. If the butyl chain causes precipitation, add Glacial Acetic Acid until homogeneous. |

| 2. Cooling | Cool the solution to 0–5 °C using an ice/salt bath. | Stabilizes the thermally sensitive diazonium intermediate. |

| 3. Nitrosation | Dissolve | Sub-surface addition prevents loss of |

| 4. Monitoring | Stir for 30 mins at 0 °C. Test with Starch-Iodide paper . | Positive Result: Paper turns blue/black instantly (indicates excess |

| 5. Quenching | If Starch-Iodide is positive, add solid Sulfamic Acid or Urea in small portions until the test is negative. | Destroys excess nitrous acid to prevent side reactions in the next step. |

| 6. Utilization | Use the solution immediately for the next step (e.g., addition to CuCl/HCl for Sandmeyer). | DO NOT ISOLATE the chloride salt; it is potentially explosive when dry. |

Method B: Non-Aqueous Diazotization (Doyle Protocol)

Best for: Anhydrous downstream reactions, water-sensitive substrates, or in situ halogenation.

Reagents:

-

This compound (1.0 eq)

-

tert-Butyl Nitrite (t-BuONO, 1.5 eq)

-

Solvent: Acetonitrile (MeCN) or THF

-

Catalyst (Optional):

(for bromination)

Procedure:

-

Dissolve the amine in anhydrous Acetonitrile (0.5 M concentration).

-

Cool to 0 °C (or room temperature, depending on specific stability).

-

Add tert-Butyl Nitrite dropwise.

-

Observation: Evolution of gas (

) is not seen immediately; the diazonium species forms in solution. -

Direct Utilization: Add the nucleophile (e.g.,

,

Isolation of Stable Salts (Advanced)

Only perform if isolation is strictly necessary. The Tetrafluoroborate (

-

Follow Method A using

(48-50% aq) instead of HCl, OR add a saturated solution of -

The diazonium tetrafluoroborate salt will precipitate.

-

Filter under vacuum, wash with cold water, then cold ether.

-

Safety: Store in a plastic container at -20 °C. Do not scrape or grind dry solids.

Process Workflow & Decision Tree

Figure 2: Operational workflow for selecting the appropriate diazotization method.

Safety & Hazard Analysis

-

Explosion Hazard: Diazonium salts, particularly chlorides and nitrates, are shock-sensitive and explosive when dry. Always keep them in solution or wet paste unless synthesizing the specific

or -

Toxicity: Aminopyrazoles and hydrazine precursors are toxic. Sodium nitrite is toxic and an oxidizer.

-

Nitrosamines: Secondary amines present as impurities can form carcinogenic nitrosamines. Ensure high purity of the starting material.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood to vent

gases.

References

-

Organic Chemistry Portal. "Sandmeyer Reaction." Organic Chemistry Portal. [Link]

-

Royal Society of Chemistry. "Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts." New Journal of Chemistry, 2023.[2] [Link]

-

National Institutes of Health (NIH). "Exploring Flow Procedures for Diazonium Formation." PubMed Central, 2016. [Link]

-

Organic Syntheses. "5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole." Organic Syntheses, Coll. Vol. 10, p. 77. [Link]

-

Master Organic Chemistry. "Reactions of Diazonium Salts: Sandmeyer and Related Reactions." [Link]

Sources

Troubleshooting & Optimization

Storage stability and degradation of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine

Topic: Storage Stability, Degradation Mechanisms, and Handling Protocols

Document ID: TS-PYR-4AM-2024 | Revision: 1.2 Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Introduction: The Stability Paradox

Welcome to the technical support hub for 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine .

As a researcher, you likely selected this building block for its electron-rich pyrazole core, which is essential for synthesizing kinase inhibitors and agrochemicals. However, that same electron density creates a stability paradox: the molecule is a potent nucleophile but is simultaneously highly susceptible to oxidative degradation.

This guide moves beyond generic "store at 4°C" advice. It provides a mechanistic understanding of why the molecule degrades, how to detect it early, and how to reverse specific handling errors.

Module 1: Rapid Triage & Visual Inspection

Use this section to immediately assess the quality of your current batch.

Q: My sample has changed color. Is it still usable?

A: It depends on the intensity of the color shift. Pure 4-aminopyrazoles are white to off-white crystalline solids. Color is the first indicator of surface oxidation.

| Visual State | Status | Technical Insight | Action Required |

| White / Pale Cream | Optimal | >98% Purity. Minimal N-oxide formation. | Proceed with synthesis. |

| Light Yellow / Beige | Caution | Surface oxidation (<1%). Trace azo-dimer formation. | Purify: Recrystallize or use slightly excess reagent. |

| Brown / Reddish | Critical | Significant degradation (>5%). Quinoid/nitro species present. | Stop: Run LC-MS. Likely requires column chromatography. |

| Sticky / Clumped | Compromised | Hygroscopic failure. Water uptake + hydrolysis.[1] | Discard: Drying rarely restores purity due to hydrolysis byproducts. |

Q: Why does it turn brown even in a closed vial?

A: This is due to Auto-oxidation . The primary amine at position 4 is electron-rich (boosted by the 3,5-dimethyl induction). Even trace oxygen in the headspace of a vial can initiate a radical chain reaction, forming highly conjugated azo-dimers or nitro-pyrazoles . These compounds have high extinction coefficients, meaning even ppm levels can cause visible discoloration.

Module 2: Storage & Handling Protocols

The "Gold Standard" for preventing degradation.

Q: What is the absolute best way to store this for >6 months?

A: You must arrest two mechanisms: Oxidation and Hygroscopicity .

The "Schlenk-Standard" Protocol:

-

Atmosphere: Store under Argon (Ar) or Nitrogen (

). Argon is preferred as it is heavier than air and blankets the crystals. -

Temperature: -20°C is ideal; 2-8°C is acceptable for <3 months.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene bags; oxygen permeates them over time.

Q: Can I store it in DMSO or DMF stock solutions?

A: NO. Do not store 4-aminopyrazoles in solution for long periods.

-

Reason: Dissolution increases the surface area available for oxidation. Furthermore, DMSO can act as a mild oxidant under certain conditions, accelerating the formation of N-oxides.

-

Rule: Make solutions fresh. If storage is unavoidable, freeze the solution at -80°C immediately.

Module 3: Degradation Mechanisms (The Science)

Understanding the "Why" to prevent the "How".

Q: What exactly are the impurities appearing in my LC-MS?

A: The degradation follows a specific pathway driven by the nucleophilicity of the exocyclic amine.

Key Degradation Pathways:

-

Oxidative Dimerization: Two amine molecules couple to form an azo-linkage (

). This adds mass and color. -

N-Oxidation: Formation of hydroxylamines (

) and eventually nitro compounds ( -

Carbamate Formation: Reaction with atmospheric

to form carbamic acid/salts, often seen as "crust" on the cap.

Visualization: Degradation Workflow

The following diagram illustrates the causality between environmental exposure and specific chemical byproducts.

Figure 1: Mechanistic pathways of degradation. Note that Azo-dimerization is the primary cause of color change.

Module 4: Troubleshooting Experimental Issues

Q: The material "crashed out" of my reaction mixture. Why?

A: This is likely a pH-dependent solubility issue .

-

Scenario: You dissolved the amine in an acidic medium or generated acid during the reaction.

-

Cause: The pyrazole ring nitrogens and the exocyclic amine can protonate. While the mono-cation is soluble in water/polar solvents, the neutral free base is lipophilic. If you neutralized a reaction mixture, the free base likely precipitated.

-

Fix: Check the pH. If you need it in solution, adjust pH < 4 (to keep protonated) or use an organic co-solvent (DCM/Methanol) if extracting the free base.

Q: I see a new peak at M+16 in my Mass Spec. What is it?

A: M+16 is the signature of N-Oxidation (addition of one Oxygen atom).

-

Diagnosis: This confirms the sample was exposed to air or a peroxide-containing solvent (like uninhibited ethers/THF).

-

Remediation: You cannot easily reverse this. Purify via column chromatography (DCM:MeOH gradients usually separate the N-oxide from the amine).

Summary: The "Safe-Store" Decision Tree

Use this logic flow to determine how to handle your specific batch.

Figure 2: Decision matrix for storage conditions based on usage frequency.

References

-

Sigma-Aldrich (Merck). 1-(tert-Butyl)-1H-pyrazol-4-amine Product Sheet & Safety Data. (General storage conditions for aminopyrazoles: 2-8°C, Dark).[2]

-

National Institutes of Health (PubChem). 1H-pyrazol-4-amine Compound Summary (CID 78035). (Chemical and Physical Properties, Toxicity data).[3][4]

-

Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Synthesis.[5] (Mechanisms of aminopyrazole reactivity and cyclization).

-

Sun, M., et al. (2007).[6] Degradation of 4-aminophenol (analogous amine) by oxidation. Frontiers of Environmental Science & Engineering. (Oxidation pathways of primary aromatic amines).

-

Ambeed. Safety Data Sheet: 3,5-Dimethyl-1H-pyrazol-4-amine. (Handling precautions for dimethyl-substituted variants).

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. 1-(tert-Butyl)-1H-pyrazol-4-amine | 97421-13-1 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-pyrazol-4-amine | C3H5N3 | CID 78035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Solubilization Strategies for 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine

Physicochemical Analysis & The Solubility Barrier

The Core Challenge:

1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine presents a classic "amphiphilic conflict." The pyrazole core substituted with a butyl chain (C4) and two methyl groups creates a significant lipophilic domain , driving high lattice energy and poor water interaction. Conversely, the C4-amine (

Most solubility failures with this compound occur because researchers treat it as a standard organic solid rather than a pH-dependent weak base. In neutral buffers (pH 7.4), the molecule remains largely uncharged and hydrophobic, leading to rapid precipitation.

Key Chemical Properties (Estimated)

| Property | Value / Characteristic | Implication |

| LogP (Octanol/Water) | ~2.5 – 3.2 (Predicted) | High lipophilicity; requires organic cosolvents or carriers. |

| pKa (Conjugate Acid) | ~4.5 – 5.5 (Pyrazol-4-amine) | Weak base. Uncharged at physiological pH (7.4). |

| H-Bond Donors | 1 (Exocyclic Amine) | Potential for crystal packing stability (hard to dissolve). |

| Oxidation Potential | Moderate to High | Electron-rich amine is susceptible to air oxidation (browning). |

Decision Matrix: Selecting Your Solubilization System

Do not guess. Use this logic flow to determine the correct solvent system based on your downstream application.

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on biological constraints.

Troubleshooting Guide (FAQs)

Issue 1: "The compound precipitates immediately when I dilute my DMSO stock into PBS."

Diagnosis: This is the "Solvent Shift" crash. You are moving from a solubilizing environment (DMSO) to a non-solubilizing, neutral pH environment (PBS, pH 7.4) where the amine deprotonates and becomes hydrophobic. Solution:

-

Acidify the Buffer: If the assay allows, lower the buffer pH to 5.5 or 6.0. This keeps the amine protonated (

). -

Intermediate Dilution: Do not pipet 100% DMSO stock directly into aqueous media. Perform an intermediate dilution step using PEG400 or Ethanol to reduce the dielectric shock.

-

Use a Carrier: Pre-dissolve the compound in a 20% Hydroxypropyl-

-Cyclodextrin (HP

Issue 2: "My cells are dying, but I'm not sure if it's the drug or the solvent."

Diagnosis: DMSO toxicity.[1] Many researchers use 1-5% DMSO to keep lipophilic drugs in solution, but >0.5% DMSO is cytotoxic to sensitive lines (e.g., primary neurons, stem cells) and can induce differentiation or apoptosis artifacts [1, 2]. Solution:

-

Switch to Cyclodextrin: Complexation with HP

CD allows you to eliminate DMSO entirely. (See Protocol B below). -

Run a Vehicle Control: You must run a "DMSO-only" well at the exact same concentration as your highest drug treatment.

Issue 3: "The solution turns yellow/brown after 24 hours."

Diagnosis: Oxidation. 4-Aminopyrazoles are electron-rich and prone to oxidation in solution, forming diazo or radical species [3]. Solution:

-

Fresh Prep: Always prepare stocks immediately before use.

-

Antioxidants: Add 0.1% Ascorbic Acid or 1 mM DTT to the stock solution if compatible with your assay.

-

Storage: Store dry powder at -20°C under argon/nitrogen.

Validated Experimental Protocols

Protocol A: In-Situ Salt Formation (The "Quick Fix")

Best for: Enzymatic assays or chemical synthesis where pH < 7 is acceptable.

Mechanism: Converting the free base amine into a hydrochloride or methanesulfonate salt increases aqueous solubility by >100-fold by disrupting the crystal lattice and increasing hydration energy [4].

-

Calculate Molar Equivalents: Determine the moles of your pyrazole compound.

-

Dissolve in Organic: Dissolve the specific amount of compound in a minimal volume of Ethanol or Acetone.

-

Acid Addition: Add 1.1 equivalents of 1M HCl (in ether or water) or Methanesulfonic acid.

-

Evaporation (Optional): If a solid salt is needed, evaporate solvent.

-

Aqueous Reconstitution: If using in situ, simply add water. The pH will drop; ensure your buffer capacity can handle this or adjust back to pH 6.5 carefully.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IV/IP) and sensitive cell culture.

Mechanism: The hydrophobic butyl chain of the pyrazole inserts into the lipophilic cavity of the

| Component | Concentration | Role |

| 1-Butyl-3,5-dimethyl... | Target Conc. (e.g., 5 mM) | Active Ingredient |

| HP- | 20% (w/v) | Solubilizing Host |

| Water/Saline | Remainder | Solvent |

Step-by-Step:

-

Prepare Vehicle: Dissolve 2.0 g of Hydroxypropyl-

-Cyclodextrin (HP -

Add Compound: Add your weighed pyrazole powder to the cyclodextrin solution.

-

Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn from cloudy to clear.

-

Note: If it remains cloudy, filter through a 0.22

m PVDF filter. The concentration may be lower than calculated; verify by HPLC.

-

-

Sterilization: Filter sterilize before adding to cells.

Protocol C: DMSO/PEG Cosolvent System

Best for: High-throughput screening (HTS).

Formulation:

-

Stock: 100 mM in 100% DMSO.

-

Working Solution: Dilute stock 1:100 into a mixture of PBS + 5% PEG400 + 0.5% Tween-80 .

-

Why? PEG400 acts as a bridge solvent; Tween-80 prevents aggregation of the hydrophobic butyl chains.

-

References & Authoritative Grounding

-

Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Archives of Toxicology, 88, 1529–1531. Link

-

Verheijen, M. et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9, 4641. Link

-

Fichez, J. et al. (2012). Recent advances in aminopyrazoles synthesis and functionalization. Current Organic Chemistry. (Discusses reactivity and stability of the aminopyrazole scaffold). Link

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

-

Louiz, S. et al. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Journal of Molecular Structure. (Specific evidence of pyrazole-CD complexation).[3] Link

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine

For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating molecular structures, and a thorough comprehension of fragmentation patterns is key to confident identification. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine, a substituted pyrazole of interest in medicinal chemistry and materials science.

This document moves beyond a mere listing of potential fragments. It delves into the mechanistic rationale behind bond cleavages under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By comparing these predicted patterns with the known fragmentation of related heterocyclic compounds, this guide offers a robust framework for the structural verification of this and similar molecules.

Introduction to the Analyte and Ionization Techniques

This compound belongs to the pyrazole class of heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals due to their diverse biological activities. The molecule's structure, featuring a butyl group at the N1 position, two methyl groups at C3 and C5, and an amine group at C4, presents a unique combination of fragmentation-directing features.

To fully explore the fragmentation landscape, we will consider two common ionization techniques:

-

Electron Ionization (EI): A high-energy "hard" ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. EI is particularly useful for structural elucidation due to the wealth of fragment ions produced.[1][2]

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with minimal fragmentation.[3][4] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation. This guide will focus on the collision-induced dissociation (CID) of the [M+H]⁺ ion.

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound is 181.29 g/mol . The following sections detail the anticipated fragmentation pathways under EI and ESI-MS/MS conditions.

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), the molecular ion (M⁺˙) at m/z 181 will be formed. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.[5] The fragmentation is predicted to be driven by the stability of the resulting ions and radicals, influenced by the pyrazole ring, the N-butyl group, and the 4-amino group.

Key Predicted EI Fragmentation Pathways:

-

Alpha-Cleavage adjacent to the N-butyl group: This is a highly favorable fragmentation for N-alkyl compounds. The cleavage of the C-C bond beta to the pyrazole nitrogen is expected to result in the loss of a propyl radical (•C₃H₇), leading to a prominent ion at m/z 138 . This fragment represents the pyrazole core with a methylene group attached to the N1 position.

-

Alpha-Cleavage adjacent to the Amino Group: Amines are known to undergo facile alpha-cleavage.[6][7] Cleavage of the C3-C4 or C5-C4 bond is less likely due to the aromaticity of the pyrazole ring. However, cleavage within the substituents is possible.

-

Loss of Butene via McLafferty-type Rearrangement: The N-butyl group can undergo a hydrogen rearrangement from the gamma-carbon to the pyrazole ring, followed by the elimination of a neutral butene molecule (C₄H₈). This would result in an ion at m/z 125 , corresponding to the 3,5-dimethyl-1H-pyrazol-4-amine radical cation.

-

Ring Fragmentation: Pyrazole rings are known to fragment through cleavage of the N-N bond and subsequent loss of stable neutral molecules like HCN or N₂.[8][9]

-

Loss of HCN (27 Da) from the molecular ion or major fragments.

-

Loss of N₂ (28 Da) after initial hydrogen loss.

-

-

Loss of Methyl Radical: Expulsion of a methyl radical (•CH₃) from the molecular ion would yield an ion at m/z 166 .

The predicted major fragments under EI are summarized in the table below.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| m/z | Proposed Structure/Formula | Fragmentation Pathway |

| 181 | [C₁₀H₁₉N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 166 | [C₉H₁₆N₃]⁺ | Loss of •CH₃ |

| 138 | [C₇H₁₂N₃]⁺ | Alpha-cleavage: Loss of •C₃H₇ |

| 125 | [C₆H₁₁N₃]⁺˙ | McLafferty Rearrangement: Loss of C₄H₈ |

| 96 | [C₅H₈N₂]⁺˙ | Further fragmentation of the pyrazole ring |

Diagram 1: Predicted EI Fragmentation Pathways

Caption: Predicted major EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive ion ESI, the molecule will readily protonate, likely at the most basic site, which is the exocyclic amino group or one of the pyrazole nitrogens, to form the [M+H]⁺ ion at m/z 182 . Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation. The fragmentation of these even-electron ions typically proceeds through the loss of stable neutral molecules.[3]

Key Predicted ESI-MS/MS Fragmentation Pathways:

-

Loss of Butene: The most anticipated fragmentation is the loss of a neutral butene molecule (C₄H₈, 56 Da) from the N-butyl group. This is a common fragmentation pathway for N-alkylated heterocycles in ESI-MS/MS. This would result in a major product ion at m/z 126 , corresponding to the protonated 3,5-dimethyl-1H-pyrazol-4-amine.

-

Loss of Ammonia: The protonated amine group can be eliminated as a neutral ammonia molecule (NH₃, 17 Da), leading to an ion at m/z 165 .

-

Cleavage of the Butyl Group: Homolytic cleavage of the butyl group is less common in CID of even-electron ions but can occur. The loss of a butyl radical (•C₄H₉) would result in an ion at m/z 124 . More likely is the loss of butane (C₄H₁₀) via a rearrangement, giving an ion at m/z 124 .

Table 2: Predicted Major Product Ions of this compound in ESI-MS/MS

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |

| 182 | 126 | C₄H₈ (56 Da) | Protonated 3,5-dimethyl-1H-pyrazol-4-amine |

| 182 | 165 | NH₃ (17 Da) | Protonated 1-Butyl-3,5-dimethyl-1H-pyrazole |

| 182 | 124 | C₄H₁₀ (58 Da) | Fragmented pyrazole core |

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathways

Caption: Predicted major ESI-MS/MS fragmentation pathways for this compound.

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, it is instructive to compare them with the known fragmentation patterns of similar molecules.

-

N-Alkylpyrazoles: Studies on N-alkylpyrazoles consistently show that the primary fragmentation under EI is cleavage of the alkyl chain, particularly at the beta-position to the ring nitrogen.[10] The predicted formation of the m/z 138 ion is in strong agreement with this established behavior.

-

Aminopyrazoles: The presence of an amino group introduces additional fragmentation pathways, such as the loss of HCN or NH₃. In a study on 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a related structure, the fragmentation was consistent with cleavage of the alkyl substituent and fragmentation of the pyrazole ring.[11]

-

General Amine Fragmentation: The dominance of alpha-cleavage is a hallmark of amine fragmentation in mass spectrometry.[6][12] While the pyrazole ring provides stability, the fragmentation of the N-butyl group is expected to be a major pathway.

The predicted fragmentation pattern for this compound is therefore a composite of these known behaviors, with the N-butyl group likely directing the most significant initial fragmentation events.

Experimental Protocols

To experimentally verify the predicted fragmentation patterns, the following general protocols for EI-MS and ESI-MS/MS are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This technique is ideal for volatile and thermally stable compounds like the target analyte.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Injector: Split/splitless injector at 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This method is suitable for a wide range of compounds and provides control over the fragmentation energy.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a solvent mixture compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC Conditions:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-